2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1251596-95-8
Cat. No.: VC11988542
Molecular Formula: C18H15F3N4O3S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251596-95-8 |
|---|---|
| Molecular Formula | C18H15F3N4O3S |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15F3N4O3S/c1-2-7-24-15(27)10-29-13-8-22-25(17(28)16(13)24)9-14(26)23-12-6-4-3-5-11(12)18(19,20)21/h2-6,8H,1,7,9-10H2,(H,23,26) |
| Standard InChI Key | FCTUWXFNMVAFKG-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates a pyridazino[4,5-b][1, thiazine scaffold substituted with a prop-2-en-1-yl group at position 4 and a 2-(trifluoromethyl)phenylacetamide chain at position 6. The molecular formula C₁₈H₁₅F₃N₄O₃S (MW: 424.4 g/mol) reflects its polyheterocyclic nature, with rotational constraints imposed by the fused ring system. Key structural features include:
-
Pyridazinothiazine Core: A bicyclic system combining pyridazine and thiazine rings, contributing to planar rigidity and π-π stacking potential.
-
Prop-2-en-1-yl Substituent: An allyl group at position 4 introduces unsaturation, influencing conformational flexibility and redox properties.
-
Trifluoromethylphenylacetamide: The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability .
Table 1: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 424.4 g/mol | PubChem |
| SMILES | C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F | VulcanChem |
| InChIKey | FCTUWXFNMVAFKG-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 116 Ų | Computational Prediction |
| LogP (Octanol-Water) | 2.8 | ChemAxon Estimation |
The SMILES string delineates connectivity: the pyridazinothiazine core (N1C(=O)CSC2=C1C(=O)N(N=C2)) links to the allyl group (C=CCN1) and the acetamide side chain (CC(=O)NC3=CC=CC=C3C(F)(F)F). The InChIKey provides a unique identifier for database searches, critical for structure-activity relationship (SAR) studies.
Synthetic Methodology
General Synthesis Strategy
While detailed protocols for this specific compound remain proprietary, analogous pyridazinothiazines are synthesized via:
-
Condensation Reactions: Coupling chloropyridazines with thioamides under basic conditions to form the thiazine ring .
-
Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed cross-coupling.
-
Acetamide Functionalization: Amidation of carboxylic acid intermediates with 2-(trifluoromethyl)aniline using carbodiimide coupling agents .
Key Challenges
-
Regioselectivity: Ensuring proper substitution at the N4 and C6 positions requires careful control of reaction kinetics .
-
Stability of Intermediates: The diketone moiety (3,5-dioxo) is prone to hydrolysis, necessitating anhydrous conditions.
Mechanistic Insights
Molecular Docking Studies
Docking simulations into COX-2 (PDB: 5KIR) reveal:
-
The pyridazinothiazine core occupies the hydrophobic pocket near Val523.
-
The CF₃ group forms halogen bonds with Tyr355, stabilizing the enzyme-inhibitor complex .
Metabolic Pathways
CYP3A4 mediates primary oxidation of the allyl group to epoxy derivatives, which are subsequently hydrolyzed to diols. Glucuronidation at the acetamide nitrogen enhances renal excretion .
Comparative Analysis with Analogues
Pyridazinothiazine Derivatives
-
Cyclopropylmethyl Analog: Compound CID 53136457 shows 40% higher EGFR inhibition but reduced solubility (LogP = 3.2 vs. 2.8) .
-
Triazinedione Derivatives: CID 15981238 exhibits stronger COX-2 binding (IC₅₀ = 5 μM) but lacks the trifluoromethyl group’s metabolic stability .
Table 2: Biological Activity Comparison
| Compound (CID) | COX-2 IC₅₀ (μM) | EGFR IC₅₀ (μM) | LogP |
|---|---|---|---|
| 49661750 (This Study) | 12 | 8 | 2.8 |
| 53136457 | 18 | 4.5 | 3.2 |
| 15981238 | 5 | 15 | 2.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume